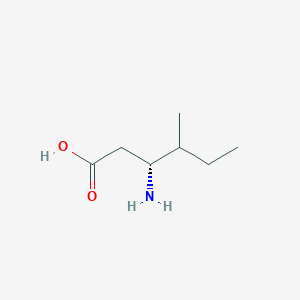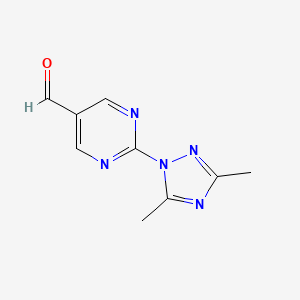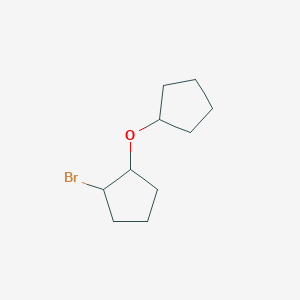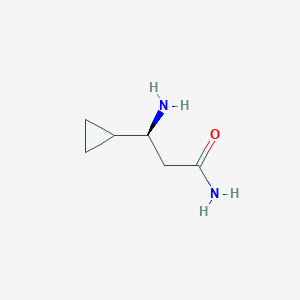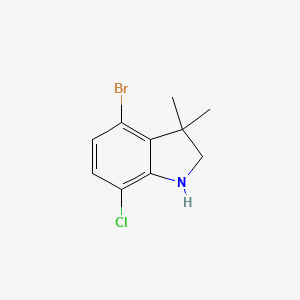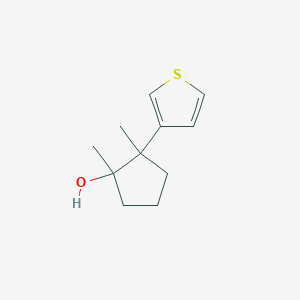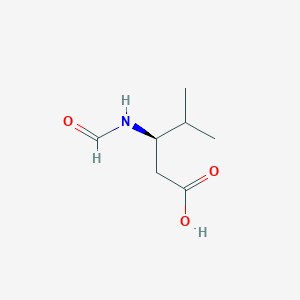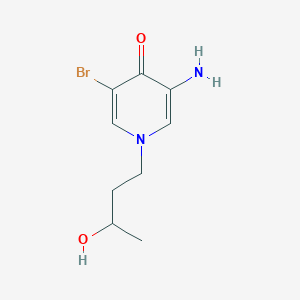
3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one: is a synthetic organic compound with a molecular weight of 26112 g/mol It is characterized by the presence of an amino group, a bromine atom, and a hydroxybutyl side chain attached to a dihydropyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor, followed by the introduction of the amino group and the hydroxybutyl side chain through nucleophilic substitution and reduction reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl side chain, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the dihydropyridinone ring to a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Formation of 3-Amino-5-bromo-1-(3-oxobutyl)-1,4-dihydropyridin-4-one.
Reduction: Formation of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4,5,6-tetrahydropyridin-4-one.
Substitution: Formation of derivatives with various functional groups replacing the amino or bromine groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and hydroxybutyl side chain can enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-Amino-5-chloro-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-iodo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one
Comparison: Compared to its analogs, 3-Amino-5-bromo-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions not possible with other halogens. Additionally, the hydroxybutyl side chain provides a versatile functional group for further chemical modifications, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
3-amino-5-bromo-1-(3-hydroxybutyl)pyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(13)2-3-12-4-7(10)9(14)8(11)5-12/h4-6,13H,2-3,11H2,1H3 |
Clave InChI |
GKMGWCDBYFGQTF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C=C(C(=O)C(=C1)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
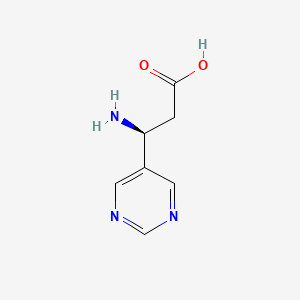
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
amine](/img/structure/B13303820.png)
